molecular formula C9H10N2O4S B2402683 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid CAS No. 590376-36-6

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid

Cat. No.: B2402683
CAS No.: 590376-36-6
M. Wt: 242.25
InChI Key: AKDRFBNTQZATID-UHFFFAOYSA-N
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Description

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two carbamoyl groups attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to hypoxia and anemia.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid typically involves the reaction of thiophene derivatives with carbamoylating agents under controlled conditions. One common method includes the reaction of 3-aminothiophene-2-carboxamide with a suitable propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amino derivatives of the compound

    Substitution: Halogenated or nitrated derivatives of the compound

Mechanism of Action

The mechanism of action of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of HIF prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway . By inhibiting these enzymes, the compound can stabilize HIF-α subunits, leading to increased expression of genes involved in adaptive responses to hypoxia.

Comparison with Similar Compounds

Similar Compounds

    3-carbamoylpropanoic acid: A simpler analog without the thiophene ring, used as an intermediate in organic synthesis.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the propanoic acid moiety, used in the synthesis of various heterocyclic compounds.

Uniqueness

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is unique due to the combination of the thiophene ring and the carbamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

4-[(3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c10-8(15)5-3-4-16-9(5)11-6(12)1-2-7(13)14/h3-4H,1-2H2,(H2,10,15)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDRFBNTQZATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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